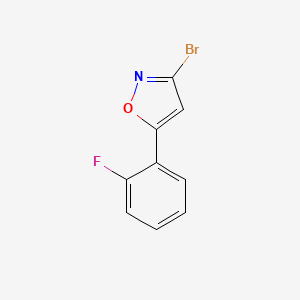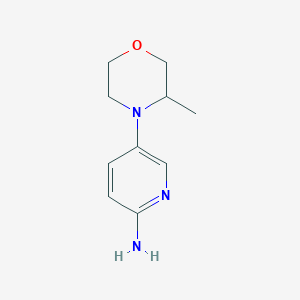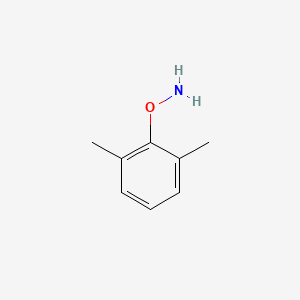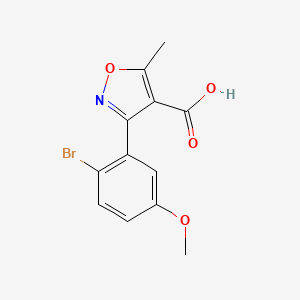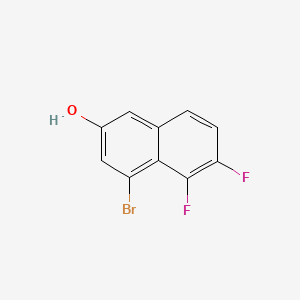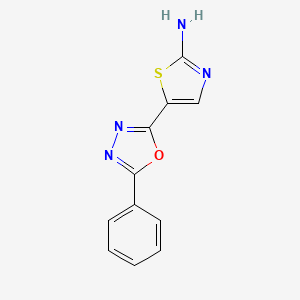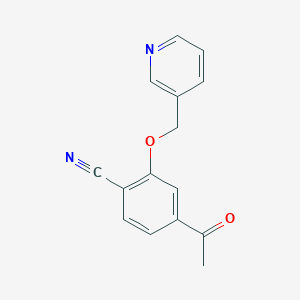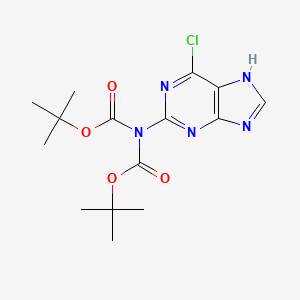
N,N-Di-Boc-6-chloro-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di-Boc-6-chloro-9H-purin-2-amine is a chemical compound with the molecular formula C10H12ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-Boc-6-chloro-9H-purin-2-amine typically involves the protection of the amine groups on the purine ring with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The chlorination of the purine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
化学反応の分析
Types of Reactions
N,N-Di-Boc-6-chloro-9H-purin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the purine ring can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of a base and a polar aprotic solvent.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine form of the compound.
科学的研究の応用
N,N-Di-Boc-6-chloro-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N,N-Di-Boc-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
- 2-Amino-6-chloropurine
- 6-Chloroguanine
- 6-Chloro-2-aminopurine
Uniqueness
N,N-Di-Boc-6-chloro-9H-purin-2-amine is unique due to the presence of Boc protecting groups, which enhance its stability and solubility. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
特性
分子式 |
C15H20ClN5O4 |
|---|---|
分子量 |
369.80 g/mol |
IUPAC名 |
tert-butyl N-(6-chloro-7H-purin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20ClN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-19-9(16)8-10(20-11)18-7-17-8/h7H,1-6H3,(H,17,18,19,20) |
InChIキー |
GKOLVYWIMCHXMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC2=C(C(=N1)Cl)NC=N2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




